
Dirubidium tellurium trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dirubidium tellurium trioxide (Rb2TeO3) is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the tellurite family, which includes a variety of other tellurium-containing compounds. This compound is of particular interest due to its potential applications in various fields, including materials science and biomedicine.
Wirkmechanismus
The mechanism of action of dirubidium tellurium trioxide is not fully understood. However, studies have suggested that this compound may exert its effects by inducing oxidative stress and disrupting cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of a variety of bacterial and fungal species. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dirubidium tellurium trioxide in laboratory experiments is its unique properties, which make it a promising candidate for use in a variety of applications. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on dirubidium tellurium trioxide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in biomedicine. Finally, the development of new applications for this compound in materials science and other fields is an area of ongoing research.
Synthesemethoden
Dirubidium tellurium trioxide can be synthesized using a variety of methods, including solid-state reactions and solution-based methods. One commonly used method involves mixing rubidium hydroxide and tellurium dioxide in water at high temperatures. The resulting mixture is then cooled and filtered to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
Dirubidium tellurium trioxide has been extensively studied for its potential applications in various scientific fields. In materials science, this compound has been shown to exhibit unique optical and electrical properties, making it a promising candidate for use in optoelectronic devices. In biomedicine, this compound has been studied for its potential use as an antimicrobial agent and for its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
15885-40-2 |
|---|---|
Molekularformel |
O3Rb2Te |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
rubidium(1+);tellurite |
InChI |
InChI=1S/H2O3Te.2Rb/c1-4(2)3;;/h(H2,1,2,3);;/q;2*+1/p-2 |
InChI-Schlüssel |
RLAZQMJDEQEFPZ-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)[O-].[Rb+].[Rb+] |
Kanonische SMILES |
[O-][Te](=O)[O-].[Rb+].[Rb+] |
Andere CAS-Nummern |
15885-40-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



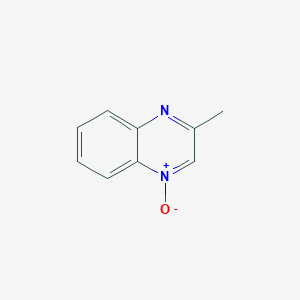
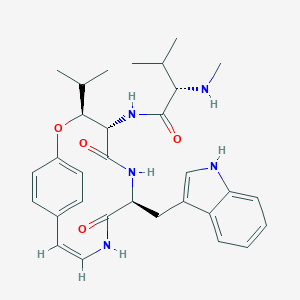


![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
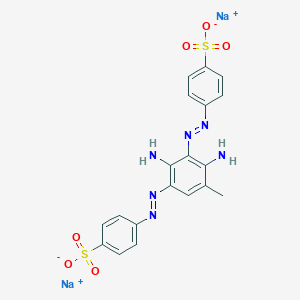
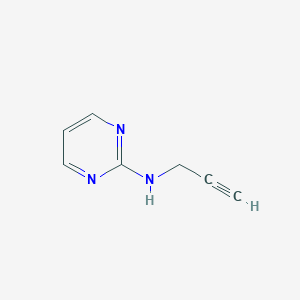
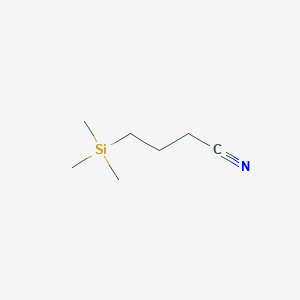
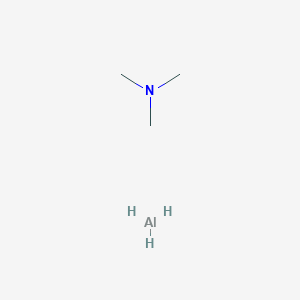
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)


